molecular formula C16H34O10Si2 B3284532 Butanedioic acid, bis[3-(trimethoxysilyl)propyl] ester CAS No. 78708-32-4

Butanedioic acid, bis[3-(trimethoxysilyl)propyl] ester

Cat. No.: B3284532
CAS No.: 78708-32-4
M. Wt: 442.60 g/mol
InChI Key: TVWOYSXYFOTEEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butanedioic acid, bis[3-(trimethoxysilyl)propyl] ester is a chemical compound with the molecular formula C16H34O10Si2 and a molecular weight of 442.60 g/mol. This compound is known for its unique structure, which includes two trimethoxysilylpropyl groups attached to a butanedioic acid backbone. It is commonly used in various industrial and scientific applications due to its versatile chemical properties.

Preparation Methods

The synthesis of butanedioic acid, bis[3-(trimethoxysilyl)propyl] ester typically involves the reaction of butanedioic acid with 3-(trimethoxysilyl)propyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve large-scale batch or continuous processes to produce the compound efficiently .

Chemical Reactions Analysis

Butanedioic acid, bis[3-(trimethoxysilyl)propyl] ester undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to form butanedioic acid and 3-(trimethoxysilyl)propyl alcohol.

    Condensation: The compound can undergo condensation reactions with other silanes or siloxanes to form complex silicate structures.

    Substitution: The trimethoxysilyl groups can participate in substitution reactions with nucleophiles, leading to the formation of new compounds.

Common reagents used in these reactions include water, acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Butanedioic acid, bis[3-(trimethoxysilyl)propyl] ester has a wide range of scientific research applications, including:

    Material Science: It is used as a precursor for the synthesis of advanced materials, such as silicate-based polymers and composites.

    Surface Modification: The compound is employed in surface modification of various substrates to enhance their properties, such as adhesion, hydrophobicity, and chemical resistance.

    Biomedical Applications: It is used in the development of biocompatible coatings and drug delivery systems due to its ability to form stable and functional silicate networks.

Mechanism of Action

The mechanism of action of butanedioic acid, bis[3-(trimethoxysilyl)propyl] ester involves the hydrolysis and condensation of the trimethoxysilyl groups to form silicate networks. These networks can interact with various molecular targets and pathways, depending on the specific application. For example, in surface modification, the silicate networks can enhance the adhesion properties of the substrate by forming strong chemical bonds with the surface .

Comparison with Similar Compounds

Butanedioic acid, bis[3-(trimethoxysilyl)propyl] ester can be compared with other similar compounds, such as:

    Butanedioic acid, bis[3-(triethoxysilyl)propyl] ester: This compound has triethoxysilyl groups instead of trimethoxysilyl groups, which can affect its reactivity and properties.

    Butanedioic acid, bis[3-(dimethoxymethylsilyl)propyl] ester: This compound has dimethoxymethylsilyl groups, which can lead to different chemical behaviors and applications.

The uniqueness of this compound lies in its specific combination of trimethoxysilyl groups and butanedioic acid backbone, which provides a balance of reactivity and stability for various applications .

Properties

IUPAC Name

bis(3-trimethoxysilylpropyl) butanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34O10Si2/c1-19-27(20-2,21-3)13-7-11-25-15(17)9-10-16(18)26-12-8-14-28(22-4,23-5)24-6/h7-14H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWOYSXYFOTEEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCCOC(=O)CCC(=O)OCCC[Si](OC)(OC)OC)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34O10Si2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50710662
Record name Bis[3-(trimethoxysilyl)propyl] butanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50710662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78708-32-4
Record name Bis[3-(trimethoxysilyl)propyl] butanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50710662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 250 milliliter round-bottom flask was equipped with a reflux condenser, a stir bar, a nitrogen inlet, and charged with 100 grams diallylsuccinate (0.504 moles) and 30 parts per million Platinum (64.1 microliters (μl) of a 5% Karstedt's solution). The mixture was heated and stirred at 70° C. for 5 minutes after which time trimethoxysilane was slowly added (145 milliliters; 135 grams; 1.11 mol). The mixture was allowed to react for 24 hours after which time the excess trimethoxysilane was stripped in vacuo. A yield of 184 grams of bis(trimethoxysilylpropyl)succinate (84% yield) was obtained. The purity and identity of the product were determined by proton nuclear magnetic resonance spectroscopy (4.1 ppm 4H triplet, 3.5 ppm 18H singlet, 2.6 ppm 4H singlet, 1.8 ppm 4H multiplet, 0.6 ppm 4H triplet).
Quantity
100 g
Type
reactant
Reaction Step One
[Compound]
Name
Karstedt's solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butanedioic acid, bis[3-(trimethoxysilyl)propyl] ester
Reactant of Route 2
Reactant of Route 2
Butanedioic acid, bis[3-(trimethoxysilyl)propyl] ester
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Butanedioic acid, bis[3-(trimethoxysilyl)propyl] ester
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Butanedioic acid, bis[3-(trimethoxysilyl)propyl] ester
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Butanedioic acid, bis[3-(trimethoxysilyl)propyl] ester
Reactant of Route 6
Reactant of Route 6
Butanedioic acid, bis[3-(trimethoxysilyl)propyl] ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.